molecular formula C10H12O4 B3324037 5-Hydroxyconiferyl alcohol CAS No. 1782-47-4

5-Hydroxyconiferyl alcohol

Cat. No. B3324037
CAS RN: 1782-47-4
M. Wt: 196.2 g/mol
InChI Key: NPNAJGCZQBQWQZ-NSCUHMNNSA-N
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Description

5-Hydroxyconiferyl alcohol is a phenylpropanoid that is cinnamyl alcohol in which the hydrogens at positions 3 and 4 on the benzene ring are replaced by hydroxy groups while that at position 5 is replaced by a methoxy group . It has a role as a plant metabolite . It is a phenylpropanoid, a member of guaiacols, and a member of catechols .


Synthesis Analysis

The catechol lignins represent a novel form of the polymer that may offer new opportunities for bioproducts and genetic targets . Results from density functional theory calculations for the reactions of 5-hydroxyconiferyl alcohol, taking stereochemistry into account, are reported .


Molecular Structure Analysis

The molecular formula of 5-Hydroxyconiferyl alcohol is C10H12O4 . The average mass is 196.200 Da and the monoisotopic mass is 196.073563 Da .


Chemical Reactions Analysis

Dehydrogenation and quinone methide formation are found to be thermodynamically favored for 5-hydroxyconiferyl alcohol, over coniferyl alcohol . The comparative energetics of the rearomatization reactions suggest that the formation of the benzodioxane linkage is under kinetic control .


Physical And Chemical Properties Analysis

The molecular weight of 5-Hydroxyconiferyl alcohol is 196.20 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 4 .

Scientific Research Applications

Incorporation into Lignin Formation

5-Hydroxyconiferyl alcohol, due to the presence of o-OH groups, forms benzodioxanes, which are different from the interunit connections found in typical lignins derived from cinnamyl alcohols. These compounds are naturally incorporated into lignin and can be further integrated through genetic manipulation. This results in the formation of linear homopolymers that could be beneficial for value-added products like lignin-based carbon fibers. Dehydrogenation and quinone methide formation are thermodynamically favored in 5-hydroxyconiferyl alcohol compared to coniferyl alcohol, suggesting potential for new bioproducts and genetic targets (Elder, Berstis, Beckham, & Crowley, 2016).

Structural Modifications in Transgenic Plants

In genetically modified alfalfa plants, the incorporation of 5-hydroxyconiferyl alcohol leads to unique structural features in lignin, including the creation of a new type of end-unit, the 5-hydroxyguaiacyl glycerol unit. This structural alteration suggests the potential for enhanced utilization of alfalfa as a forage crop by increasing its stem digestibility (Marita et al., 2003).

Enhancement of Lignin Properties in Conifers

Metabolic engineering in pine tracheary elements has demonstrated the potential to synthesize lignin containing 5-hydroxyconiferyl alcohol, facilitating the production of hardwood-like lignins. This capability can improve the refining processes of conifer-derived biomass for biofuel production and chemical pulping, indicating significant potential for environmental and economic benefits (Wagner et al., 2015).

COMT-Deficient Poplar Lignins

In COMT-deficient plants, 5-hydroxyconiferyl alcohol is incorporated into lignins, forming benzodioxane structures. The study of these structures provides insights into the composition and properties of lignin, opening opportunities for engineering plant biomass for improved utilization (Lu et al., 2010).

Mechanism of Action

Dehydrogenation and quinone methide formation are found to be thermodynamically favored for 5-hydroxyconiferyl alcohol, over coniferyl alcohol . The comparative energetics of the rearomatization reactions suggest that the formation of the benzodioxane linkage is under kinetic control .

Future Directions

The catechol lignins represent a novel form of the polymer that may offer new opportunities for bioproducts and genetic targets . Results from density functional theory calculations for the reactions of 5-hydroxyconiferyl alcohol, taking stereochemistry into account, are reported .

properties

IUPAC Name

5-[(E)-3-hydroxyprop-1-enyl]-3-methoxybenzene-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-14-9-6-7(3-2-4-11)5-8(12)10(9)13/h2-3,5-6,11-13H,4H2,1H3/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPNAJGCZQBQWQZ-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)O)C=CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)O)/C=C/CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxyconiferyl alcohol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is 5-hydroxyconiferyl alcohol and what is its significance in plant biology?

A1: 5-Hydroxyconiferyl alcohol is a naturally occurring phenolic compound found in plants. It acts as a lignin monomer, meaning it serves as a building block for lignin, a complex polymer that provides structural support, water transport, and defense against pathogens in plants. While not as common as the three traditional monolignols (coniferyl, sinapyl, and p-coumaryl alcohols), 5-hydroxyconiferyl alcohol plays a crucial role in specific plant species and under particular conditions.

Q2: How does 5-hydroxyconiferyl alcohol differ from the traditional monolignols in terms of its incorporation into lignin?

A: Unlike coniferyl and sinapyl alcohols, which predominantly form guaiacyl (G) and syringyl (S) lignin units, respectively, 5-hydroxyconiferyl alcohol leads to the formation of unique benzodioxane structures within the lignin polymer [, , , , ]. This difference arises from the presence of an additional hydroxyl group in its structure, influencing its reactivity during lignin polymerization.

Q3: What are the structural implications of 5-hydroxyconiferyl alcohol incorporation into lignin?

A: The incorporation of 5-hydroxyconiferyl alcohol into lignin results in the formation of benzodioxane structures [, , ]. These structures are created when the quinone methide intermediate, formed during the radical coupling reactions of lignin biosynthesis, undergoes intramolecular cyclization with the additional hydroxyl group on the 5-hydroxyconiferyl alcohol unit. This unique structural feature differentiates lignins containing 5-hydroxyconiferyl alcohol from conventional G- and S-rich lignins.

Q4: How do benzodioxane structures impact the properties of lignin?

A: The presence of benzodioxanes can significantly influence lignin's physical and chemical properties. For instance, benzodioxane-rich lignins, formed in COMT-deficient plants, are often associated with increased degradability compared to conventional lignins [, ]. This alteration in degradability stems from changes in the frequency and distribution of inter-unit linkages within the lignin polymer.

Q5: Are there any analytical techniques specific to detecting and characterizing 5-hydroxyconiferyl alcohol-derived structures in lignin?

A: Several analytical techniques are employed to study 5-hydroxyconiferyl alcohol-derived structures in lignin. NMR spectroscopy, particularly 2D-HSQC NMR, is highly effective in identifying benzodioxane moieties [, , ]. Additionally, derivatization followed by reductive cleavage (DFRC) analysis is specifically useful for detecting and quantifying benzodioxane structures due to their stability under this degradation method [].

Q6: Beyond COMT-deficient plants, are there natural instances where 5-hydroxyconiferyl alcohol plays a significant role in lignin biosynthesis?

A: Yes, a homopolymer of caffeyl alcohol, a related compound to 5-hydroxyconiferyl alcohol, has been identified in the seed coats of various plants, including vanilla orchids and cacti []. This polymer, termed C-lignin, is deposited in high concentrations during seed development and showcases the diverse roles of non-traditional monolignols in plants.

Q7: What are the potential biotechnological applications of manipulating 5-hydroxyconiferyl alcohol incorporation into lignin?

A: Understanding and manipulating 5-hydroxyconiferyl alcohol incorporation into lignin has significant implications for biotechnological applications. For instance, engineering plants to produce lignins with increased benzodioxane content could lead to improved biomass processing for biofuel production and paper manufacturing [, ]. Conversely, controlling the incorporation of 5-hydroxyconiferyl alcohol might offer ways to enhance lignin's structural properties for specific applications.

Q8: What are the future directions for research on 5-hydroxyconiferyl alcohol and its role in lignin biosynthesis?

A: Further research is needed to fully elucidate the mechanisms regulating 5-hydroxyconiferyl alcohol biosynthesis and its incorporation into lignin. Investigating the specific roles of enzymes beyond COMT and F5H, as well as identifying potential regulatory factors, will be crucial [, ]. Additionally, exploring the impact of 5-hydroxyconiferyl alcohol on lignin structure-function relationships in different plant species and under varying environmental conditions will provide valuable insights [, ]. This knowledge can be leveraged to engineer plants with tailored lignin compositions for specific applications.

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